molecular formula C17H19ClN2O3 B2954817 4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide CAS No. 1797619-64-7

4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide

Cat. No. B2954817
CAS RN: 1797619-64-7
M. Wt: 334.8
InChI Key: YMYCAQVKIZVFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide is a chemical compound that is commonly referred to as VX-765. It is a potent and selective inhibitor of caspase-1, which is a key enzyme involved in the inflammatory response. VX-765 has been extensively studied for its potential therapeutic applications in various inflammatory and neurodegenerative disorders.

Mechanism of Action

VX-765 is a potent and selective inhibitor of caspase-1, which is a key enzyme involved in the inflammatory response. Caspase-1 is responsible for the processing and activation of interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), which are pro-inflammatory cytokines. By inhibiting caspase-1, VX-765 reduces the production of IL-1β and IL-18, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
VX-765 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. VX-765 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In addition, VX-765 has been shown to reduce the production of IL-1β and IL-18 in human peripheral blood mononuclear cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using VX-765 in lab experiments is its selectivity for caspase-1. This allows researchers to specifically target the inflammatory response without affecting other caspases. However, one limitation of using VX-765 is its potential toxicity. VX-765 has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of VX-765. One area of research is the potential therapeutic applications of VX-765 in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more selective caspase-1 inhibitors that may have fewer side effects than VX-765. Additionally, the use of VX-765 in combination with other anti-inflammatory drugs may be explored as a potential treatment for inflammatory disorders.

Synthesis Methods

The synthesis of VX-765 involves a multi-step process that begins with the reaction of 2-chloro-4-methoxybenzoic acid with thionyl chloride to yield 2-chloro-4-methoxybenzoyl chloride. The resulting compound is then reacted with 1-cyanocyclobutane in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-4-oxobutanamide to yield VX-765.

Scientific Research Applications

VX-765 has been extensively studied for its potential therapeutic applications in various inflammatory and neurodegenerative disorders. It has been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. VX-765 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

properties

IUPAC Name

4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-20(17(11-19)8-3-9-17)16(22)7-6-15(21)13-5-4-12(23-2)10-14(13)18/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYCAQVKIZVFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)C1=C(C=C(C=C1)OC)Cl)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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